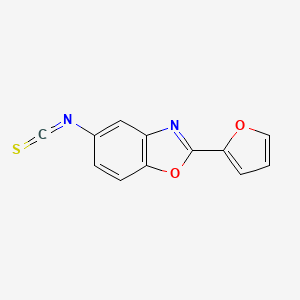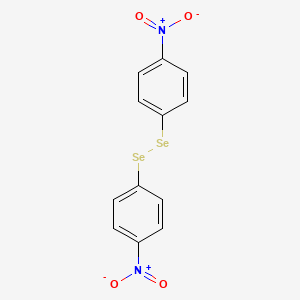![molecular formula C12H14N2O5 B14666758 N-[(Carboxymethyl)carbamoyl]phenylalanine CAS No. 38991-87-6](/img/structure/B14666758.png)
N-[(Carboxymethyl)carbamoyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Carboxymethyl)carbamoyl]phenylalanine is a compound belonging to the class of ureas and phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Carboxymethyl)carbamoyl]phenylalanine can be achieved through several methods. One common approach involves the reaction of phenylalanine with carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas and carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Carboxymethyl)carbamoyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carbamoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbamoyl group to an amine.
Substitution: Substitution reactions can occur at the phenyl ring or the carbamoyl group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbamoyl group may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[(Carboxymethyl)carbamoyl]phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(Carboxymethyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of protein function.
Comparación Con Compuestos Similares
Similar Compounds
N-carbamoyl-D-phenylglycine: This compound is similar in structure but differs in the position of the carbamoyl group.
N-carbamoyl-alpha amino acids: These compounds share the carbamoyl functional group but have different amino acid backbones.
Uniqueness
N-[(Carboxymethyl)carbamoyl]phenylalanine is unique due to its specific combination of the carbamoyl group with the phenylalanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
38991-87-6 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-(carboxymethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-10(16)7-13-12(19)14-9(11(17)18)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19) |
Clave InChI |
QPRPRCBDWMMBHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
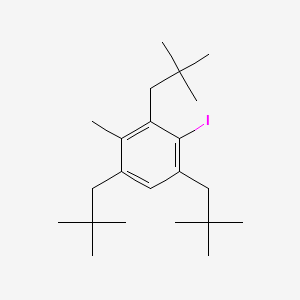
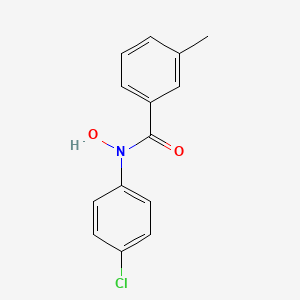
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
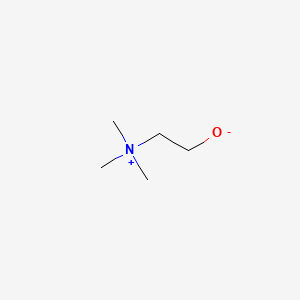
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
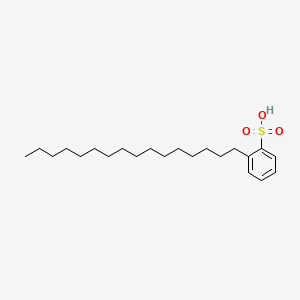
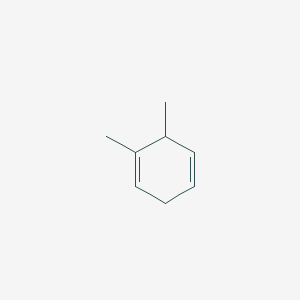
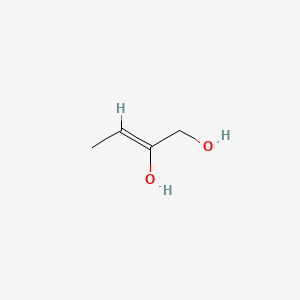
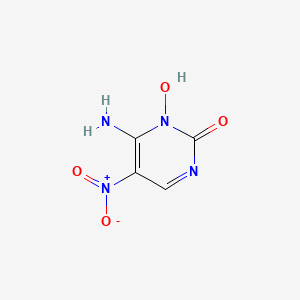
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
